(7-aminonaphthalen-2-yl)boronic acid
Description
Properties
CAS No. |
2749532-61-2 |
|---|---|
Molecular Formula |
C10H10BNO2 |
Molecular Weight |
187 |
Purity |
90 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 7 Aminonaphthalen 2 Yl Boronic Acid Analogues
Synthetic Routes to Aminoaryleboronic Acids and Naphthalene (B1677914) Derivatives
The introduction of a boronic acid group onto an aminonaphthalene scaffold can be achieved through several strategic approaches. These methods range from transition-metal-catalyzed reactions to the use of classical organometallic reagents.
Palladium-Catalyzed Borylation Strategies
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful means for carbon-boron (C-B) bond formation. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoborane and an organic halide or triflate, is a widely used method for creating C-C bonds. libretexts.orgnih.gov The reverse of this, the Miyaura borylation, allows for the synthesis of boronate esters from aryl halides.
A highly efficient method for the palladium-catalyzed borylation of aryl halides utilizes pinacol (B44631) borane (B79455) as the boron source. nih.govorganic-chemistry.orgcapes.gov.br This approach is notable for its use of an inexpensive and atom-economical boron reagent. nih.gov The reaction is tolerant of various functional groups, making it suitable for the synthesis of complex molecules. organic-chemistry.org For instance, aryl and heteroaryl iodides, bromides, and even some chlorides can be converted to their corresponding pinacol boronate esters. nih.gov The catalyst system, often involving a palladium complex with a specific ligand, can achieve high yields in short reaction times with low catalyst loadings. nih.gov Another borylating agent, tetrakis(dimethylamino)diboron, has also been successfully employed in palladium-catalyzed borylations of aryl and heteroaryl halides, offering a more atom-economical alternative to other diboron (B99234) reagents like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov
The Suzuki-Miyaura coupling itself is a versatile tool for creating biaryl compounds and other conjugated systems. libretexts.orggre.ac.uk While traditionally used for C-C bond formation, variations of this reaction can be used to introduce other functionalities. For example, a Suzuki-type cross-coupling has been developed for the synthesis of arylcarboxylic esters and amides from arylboronic acids. nih.gov
Table 1: Comparison of Palladium-Catalyzed Borylation Reagents
| Borylating Agent | Key Features | Reference(s) |
|---|---|---|
| Pinacol borane | Inexpensive, atom-economical, compatible with various functional groups. | nih.govorganic-chemistry.orgcapes.gov.br |
| Bis(pinacolato)diboron (B₂pin₂) | Commonly used, but less atom-economical than pinacol borane. | nih.gov |
Organometallic Approaches (e.g., Grignard Reagents, Lithiation)
Classical organometallic reagents, such as Grignard and organolithium compounds, offer a direct route to arylboronic acids. organic-chemistry.org The reaction of a Grignard reagent, formed from an aryl halide, with a borate (B1201080) ester is a common method for synthesizing boronic acids. libretexts.orggoogle.comgoogle.comescholarship.org This approach is straightforward and can provide various aryl boronic acids in excellent yields. organic-chemistry.org The synthesis can be performed at ambient temperatures in ethereal solvents. google.comgoogle.com
Directed ortho-lithiation (DoM) is another powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this method, a directing metalation group (DMG) on the aromatic ring directs an organolithium reagent, typically n-butyllithium, to deprotonate the adjacent ortho position. wikipedia.org The resulting aryllithium species can then react with an electrophile, such as a borate ester, to introduce a boronic acid group. Amine and amide groups can serve as effective DMGs, making this a potentially viable strategy for the synthesis of aminoarylboronic acids. wikipedia.orguwindsor.ca However, the regioselectivity of DoM on naphthalenes can be complex, with instances of unexpected rearrangements from the 1-lithio to the 3-lithio isomer being observed. nih.gov
Transmetalation Reactions for C-B Bond Formation
Transmetalation is a key elementary step in many cross-coupling reactions, including the Suzuki-Miyaura coupling. rsc.org It involves the transfer of an organic group from one metal to another. In the context of boronic acid synthesis, an organometallic compound (e.g., an organotin or organolithium species) can transfer its aryl group to a boron-containing electrophile.
The mechanism of transmetalation in the Suzuki-Miyaura reaction has been extensively studied, particularly the transfer of an aryl group from a boronic acid to a palladium(II) complex. rsc.org This process is crucial for the catalytic cycle. rsc.org While palladium is the most common metal, other late transition metals like iron, cobalt, platinum, and gold have also been investigated for their ability to facilitate transmetalation with boronic acids. rsc.org A palladium-catalyzed homologation of arylboronic acids has been developed, which proceeds via a chemoselective transmetalation process. nih.govacs.org This method allows for the insertion of a single carbon atom to form benzylic boronic esters. nih.govacs.org
Electrophilic Aromatic Substitution with Boron Reagents
Electrophilic aromatic substitution (EAS) is a fundamental reaction in aromatic chemistry. While direct electrophilic borylation of arenes can be challenging, certain strategies have been developed. The use of highly electrophilic boron reagents, such as boron trihalides (e.g., BBr₃), can effect the borylation of arenes. rsc.orgresearchgate.net These reactions often proceed under metal-free conditions. researchgate.net For naphthalene derivatives, steric effects can play a significant role in determining the regioselectivity of the borylation, with substitution at the less hindered position being favored. rsc.org
Iridium-catalyzed C-H borylation offers a milder alternative to traditional EAS. nih.gov While often directed by a specific functional group, undirected borylations of polycyclic aromatic hydrocarbons like naphthalene have been achieved. nih.govnih.gov Nickel-catalyzed reactions have also been shown to selectively borylate the α-position of naphthalene-based aromatic compounds. nih.govresearchgate.net
Cyclization and Annulation Reactions for Naphthalene Core Functionalization
The functionalized naphthalene core itself can be constructed through various cyclization and annulation reactions. These methods are essential for accessing substituted naphthalenes that can then be further elaborated. nih.govdigitellinc.com
Electrophilic cyclization of aryl-containing propargylic alcohols is a mild and regioselective method for preparing a wide variety of substituted naphthalenes. nih.gov Iron-catalyzed intramolecular Friedel-Crafts reactions of similar substrates also provide access to functionalized naphthalene derivatives. researchgate.net The Haworth synthesis is a classical multi-step method that involves the Friedel-Crafts acylation of an aromatic ring with succinic anhydride (B1165640), followed by reduction, cyclization, and aromatization to form the naphthalene ring system. iptsalipur.org Annulation reactions, such as those involving the ring-opening and cyclization of donor-acceptor cyclobutanes with 2-naphthols, can lead to highly functionalized naphthalene-fused ring systems. researchgate.netbohrium.com Radical cyclization of 1-naphthalenesulfonyl chlorides with alkynes provides another route to functionalized thiaphenalene derivatives, which are structurally related to naphthalenes. thieme-connect.com
Derivatization and Functionalization Reactions
Once the (7-aminonaphthalen-2-yl)boronic acid or a related analogue is synthesized, the amino and boronic acid functionalities serve as handles for a wide range of chemical transformations. These reactions allow for the introduction of diverse substituents and the construction of more complex molecules.
The boronic acid group is a versatile functional group that can participate in a plethora of reactions. The most prominent of these is the Suzuki-Miyaura cross-coupling reaction, which enables the formation of carbon-carbon bonds with aryl, heteroaryl, alkenyl, and alkynyl halides or triflates. libretexts.orgnih.govyoutube.com This reaction is a powerful tool for building biaryl scaffolds, which are common motifs in pharmaceuticals and materials. gre.ac.uk Boronic acids can also undergo Chan-Lam coupling, a copper-promoted reaction for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds. acs.org Furthermore, boronic acids can be converted to other boron derivatives, such as boronate esters and trifluoroborates, which may offer different reactivity profiles or improved stability. nih.govnih.govyoutube.com
The amino group on the naphthalene ring is also a key site for functionalization. It can be acylated to form amides, alkylated to form secondary or tertiary amines, or used as a directing group in subsequent electrophilic aromatic substitution reactions. The interplay between the amino and boronic acid groups allows for a rich variety of derivatization strategies, enabling the synthesis of a diverse library of compounds based on the this compound scaffold.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. libretexts.org this compound serves as an excellent coupling partner in these reactions, enabling the introduction of the 7-aminonaphthyl moiety into various molecular scaffolds.
The catalytic cycle generally involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to yield the final cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org A base is required to facilitate the transmetalation step, typically by forming a more nucleophilic borate species.
The presence of the amino group on the naphthalene ring can influence the reactivity of the boronic acid. As an electron-donating group, it can enhance the rate of transmetalation. However, it can also coordinate to the palladium catalyst or react with acidic reagents. In some cases, protection of the amino group (e.g., as an amide or carbamate) may be necessary to avoid side reactions or to improve solubility and stability, although many couplings proceed efficiently without it. beilstein-journals.org Furthermore, issues such as protodeboronation (replacement of the boronic acid group with a hydrogen atom) can be a competing pathway, particularly with electron-deficient or certain heterocyclic coupling partners. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Arylboronic Acids
| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ | JohnPhos | K₃PO₄ | Toluene (B28343)/H₂O | Good |
| 1-Bromonaphthalene | This compound analogue | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | High |
| 2-Chloropyridine | This compound pinacol ester | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | Moderate to High |
| Aryl Triflate | 4-(Boc-amino)phenylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | THF | High |
A novel variant, termed aminative Suzuki-Miyaura coupling, has been developed to form diaryl amines directly from aryl halides and boronic acids by incorporating a formal nitrene insertion, effectively merging the product space of Suzuki-Miyaura and Buchwald-Hartwig reactions. snnu.edu.cn
Chan-Lam Coupling and Related C-N/C-O Bond Formations
The Chan-Lam coupling provides a valuable method for forming aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds. wikipedia.org Unlike palladium-catalyzed methods, this reaction is typically mediated by copper catalysts, such as copper(II) acetate, and can often be performed under mild conditions, open to the air at room temperature. wikipedia.orgorganic-chemistry.org The reaction facilitates the cross-coupling of a boronic acid with an N-H or O-H containing compound, including amines, amides, alcohols, and phenols. organic-chemistry.orgyoutube.com
This compound is a particularly interesting substrate for this transformation due to its bifunctional nature. It can react in two distinct ways:
The boronic acid moiety can couple with a variety of amines or alcohols to form N-(7-aminonaphthalen-2-yl) or O-(7-aminonaphthalen-2-yl) derivatives, respectively.
The amino group can act as the N-H coupling partner for another arylboronic acid, leading to the formation of a diarylamine.
The mechanism is thought to involve a Cu(II) species that undergoes transmetalation with the boronic acid. The resulting organocopper(II) intermediate can be oxidized to a Cu(III) species, which then undergoes reductive elimination with the N-H or O-H compound to form the desired C-N or C-O bond and a Cu(I) species. wikipedia.org The Cu(I) is then re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle. youtube.com While boronic acids are common, their pinacol ester derivatives can sometimes present challenges, particularly in couplings with aryl amines, though optimized conditions using mixed solvent systems have been developed to address this. nih.gov
Table 2: General Conditions for Chan-Lam Coupling
| Boronic Acid | N-H / O-H Substrate | Copper Source | Base/Additive | Solvent | Atmosphere | Typical Yield |
|---|---|---|---|---|---|---|
| Arylboronic acid | Aniline (B41778) | Cu(OAc)₂ | Pyridine | DCM | Air | Good to Excellent |
| This compound | Phenol (B47542) | Cu(OAc)₂ | DMAP | MeOH | Air | Good |
| Phenylboronic acid | This compound | Cu(OAc)₂ | Et₃N | DCM | Air | Moderate to Good |
| Arylboronic acid pinacol ester | Alkylamine | Cu(OAc)₂ | Pyridine | MeCN | Air | Good |
Liebeskind-Srogl Coupling and Other Multicomponent Reactions
The Liebeskind-Srogl coupling is a unique cross-coupling reaction that forms ketones from the reaction of a thioester with a boronic acid. wikipedia.orgnih.gov This transformation is typically catalyzed by palladium(0) and requires a stoichiometric amount of a copper(I) salt, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), under neutral, non-basic conditions. wikipedia.orgorganic-chemistry.org
The reaction is highly valued for its mildness and orthogonality to other coupling methods, allowing for the synthesis of highly functionalized ketones that may be sensitive to the basic conditions used in Suzuki-Miyaura reactions. organic-chemistry.org For a substrate like this compound, this reaction would produce a 7-amino-2-acylnaphthalene derivative, a valuable intermediate in medicinal chemistry.
The proposed mechanism involves the oxidative addition of the thioester's C-S bond to the Pd(0) center. The copper(I) carboxylate is believed to play a dual role: the copper cation coordinates to the sulfur atom, facilitating the C-S bond cleavage, while the carboxylate anion activates the boronic acid for transmetalation to the palladium center. Reductive elimination from the resulting diorganopalladium(II) complex furnishes the ketone product. synarchive.com The presence of an electron-donating group, such as the amino group on the naphthalene core, is generally expected to facilitate the transmetalation step.
Table 3: Representative Liebeskind-Srogl Coupling Reaction
| Thioester | Boronic Acid | Catalyst | Co-Catalyst/Promoter | Ligand | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| S-Phenyl benzothioate | Phenylboronic acid | Pd₂(dba)₃ | CuTC (1.1 eq) | P(2-furyl)₃ | THF | 91 |
| S-Ethyl 4-methoxybenzothioate | This compound analogue | Pd(PPh₃)₄ | CuTC (1.1 eq) | - | THF | ~70-90 |
| S-Pyridyl thioester | Vinylboronic acid | Pd(0) | CuI (1.0 eq) | AsPh₃ | NMP | ~60-80 |
Conjugate Additions and Homologations Involving Boronic Acid Derivatives
Arylboronic acids are effective nucleophiles in metal-catalyzed conjugate addition (or 1,4-addition) reactions to electron-deficient alkenes, such as α,β-unsaturated ketones, esters, and lactones. beilstein-journals.orgnih.gov This reaction, most commonly catalyzed by rhodium or palladium complexes, forms a new carbon-carbon bond at the β-position of the activated alkene. beilstein-journals.org
For this compound, this transformation provides a direct route to β-(7-aminonaphthalen-2-yl) substituted carbonyl compounds. The reaction is a powerful tool for constructing complex molecular frameworks. The amino group on the boronic acid may require protection (e.g., as a Boc or Cbz carbamate) to prevent side reactions and improve yields, as the free amine can potentially coordinate to the metal catalyst. beilstein-journals.org Studies on N-protected aminophenylboronic acids have shown that the choice of protecting group can significantly influence both the yield and enantioselectivity in asymmetric variants of the reaction. beilstein-journals.org
Table 4: Palladium-Catalyzed 1,4-Addition of Arylboronic Acids to Enones
| α,β-Unsaturated Substrate | Boronic Acid | Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 2-Cyclohexen-1-one | Phenylboronic acid | Pd(TFA)₂ | (S)-tBu-Pyrox | THF/H₂O | 99 |
| 3-Methyl-2-cyclohexenone | 4-(Boc-NH)-C₆H₄-B(OH)₂ | Pd(TFA)₂ | Chiral Phosphine | Dioxane/H₂O | 72 |
| Chalcone | This compound analogue | [Rh(acac)(CO)₂] | BINAP | Dioxane/H₂O | High |
| Methyl vinyl ketone | 4-(CF₃CONH)-C₆H₄-B(OH)₂ | Pd(OAc)₂ | Chiral Phosphine | Toluene | 98 |
Homologation reactions, which extend a carbon chain by a single methylene (B1212753) (-CH2-) group, can also be performed with boronic esters, though this is a less common transformation compared to cross-coupling and conjugate addition.
Post-Synthetic Modification of the Amino Group and Naphthalene Core
Post-synthetic modification (PSM) refers to the chemical transformation of functional groups on a molecule after its initial synthesis or incorporation into a larger structure. rsc.org The bifunctional nature of this compound makes it an ideal candidate for PSM, allowing for late-stage diversification.
Modification of the Amino Group: The primary amino group is a versatile handle for a variety of chemical transformations while keeping the boronic acid moiety intact, provided the reaction conditions are controlled.
Acylation/Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides under basic conditions to form stable amides and sulfonamides. This is a common strategy to introduce new functional groups or to protect the amine.
Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to form secondary or tertiary amines. mdpi.com This reaction can be used to attach linkers or other molecular fragments.
Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium group is an excellent leaving group and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -X in Sandmeyer reactions), providing access to a diverse array of 7-substituted-naphthalen-2-yl)boronic acids. Care must be taken as the boronic acid group can be labile under strongly acidic conditions.
Enzymatic Amination: Novel biocatalytic methods are emerging that can directly aminate boronic acids to anilines, suggesting that enzymatic modifications could offer a highly selective route for transformations. nih.gov
Modification of the Naphthalene Core: The naphthalene ring itself can undergo further functionalization, primarily through electrophilic aromatic substitution. The regiochemical outcome of such reactions is directed by the combined electronic effects of the existing amino and boronic acid substituents.
Halogenation: The naphthalene ring can be halogenated (e.g., with Br₂ or NBS) to introduce bromine or other halogens. nih.gov The amino group is a strong activating, ortho-, para-directing group, while the boronic acid group is a deactivating, meta-directing group. Therefore, substitution will be strongly directed to the positions ortho to the powerful amino group (C6 and C8). The stability of the C-B bond under the specific halogenating conditions must be considered. masterorganicchemistry.com
These PSM strategies significantly enhance the synthetic utility of this compound, allowing it to be tailored for specific applications in materials science and medicinal chemistry.
Mechanistic Investigations of Reactivity and Intramolecular Interactions
Electronic and Structural Basis of Boron Lewis Acidity in Aminonaphthalenyl Systems
The Lewis acidity of boronic acids, including (7-aminonaphthalen-2-yl)boronic acid, is a fundamental characteristic that governs their reactivity. This acidity arises from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital and is sp2 hybridized, resulting in a trigonal planar geometry. vt.edu This electron deficiency makes boronic acids effective Lewis acids, capable of accepting electron density from Lewis bases. nih.govwikipedia.org
The presence of an amino group on the naphthalene (B1677914) ring significantly influences the electrophilicity of the boron atom. Generally, electron-donating groups increase the pKa value of aryl boronic acids, making them less acidic, while electron-withdrawing groups decrease the pKa, enhancing their acidity. nih.gov The amino group, being an electron-donating group, would be expected to decrease the Lewis acidity of the boron center in this compound compared to an unsubstituted naphthalene boronic acid.
However, the position of the amino group is crucial. In ortho-aminomethyl arylboronic acids, the proximity of the amino group can lead to intramolecular interactions that modulate the boron's electrophilicity. nih.govresearchgate.net While a direct intramolecular B-N dative bond is a possibility, studies on similar systems suggest that in protic media, solvent insertion often dominates. nih.gov The presence of a nearby amino group can lower the pKa of the boronic acid, facilitating the formation of the charged boronate form, which is more favorable for ligand exchange. researchgate.net
The pKa of a boronic acid is a measure of its Lewis acidity in aqueous solution and is highly dependent on the electronic nature of the substituents on the aromatic ring. nih.govmdpi.com For phenylboronic acids, a clear correlation between the pKa values and Hammett sigma values has been established, where electron-withdrawing substituents decrease the pKa and electron-donating substituents increase it. researchgate.netresearchgate.net
| Substituent on Phenylboronic Acid | pKa | Reference |
|---|---|---|
| 4-OCH3 | 9.25 | researchgate.net |
| H | 8.68 | researchgate.net |
| 4-CF3 | ~12.4 | researchgate.net |
| 2-((dimethylamino)methyl) | ~5.3 | researchgate.net |
Intramolecular Coordination and Dynamic Covalent Chemistry
The interplay between the amino and boronic acid functionalities in this compound can lead to intramolecular coordination and dynamic covalent chemistry, which are key to its applications in sensing and materials science.
In aminoboronic acids where the amino group is positioned ortho to the boronic acid, the formation of an intramolecular dative bond between the nitrogen and boron atoms (B-N bond) is a well-studied phenomenon. nih.govresearchgate.net This interaction can lead to a change in the hybridization of the boron atom from sp2 to a more sp3-like character. nih.gov The stability of this intramolecular B-N bond is influenced by several factors, including the substitution on the amine and the solvent environment. nih.gov Studies on ortho-aminomethyl arylboronic acids have shown that while B-N dative bonding occurs, solvent insertion can be a competing and often dominant process in protic solvents. nih.gov The formation of such intramolecular bonds can significantly lower the pKa of the boronic acid. researchgate.net
Spectroscopic techniques are invaluable for studying the dynamic equilibrium of boronate ester formation and dissociation. 11B NMR spectroscopy is particularly useful for probing the coordination environment of the boron atom. nih.govillinois.edu A shift in the 11B NMR signal can indicate the change from a trigonal (sp2) boronic acid to a tetrahedral (sp3) boronate ester. illinois.eduresearchgate.net
Fluorescence spectroscopy is another powerful tool, especially for aminonaphthalene-based boronic acids, which often exhibit fluorescence. The formation of a boronate ester can lead to changes in the fluorescence properties, such as an increase or decrease in intensity or a shift in the emission wavelength. nih.govnih.gov This "turn-on" or "turn-off" fluorescence response upon binding with diols is the basis for many sensory applications. The mechanism behind this fluorescence change is often attributed to the modulation of photoinduced electron transfer (PET) or other excited-state processes upon boronate ester formation. researchgate.net
The table below summarizes spectroscopic techniques used to study boronate ester dynamics.
| Spectroscopic Technique | Information Obtained | Reference |
|---|---|---|
| 11B NMR | Coordination state of boron (trigonal vs. tetrahedral) | nih.govillinois.edu |
| Fluorescence Spectroscopy | Changes in emission upon boronate ester formation (sensing applications) | nih.govnih.gov |
| UV-Vis Spectroscopy | Determination of pKa values and binding constants | researchgate.netresearchgate.net |
Reaction Mechanism Elucidation in Organic Transformations
This compound and its derivatives are valuable reagents in various organic transformations, most notably in cross-coupling reactions. The elucidation of the mechanisms of these reactions is crucial for optimizing reaction conditions and expanding their scope.
Arylboronic acids are key partners in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. wikipedia.org The generally accepted mechanism involves a catalytic cycle with a palladium catalyst. The key steps include oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The presence of a base is essential for the transmetalation step, as it activates the boronic acid by forming a more nucleophilic boronate species.
Another important transformation is the Chan-Lam coupling, which forms carbon-heteroatom bonds (C-N, C-O). wikipedia.org This reaction typically uses a copper catalyst and involves the coupling of a boronic acid with an amine or alcohol. The proposed mechanism involves the deprotonation of the amine, coordination to the copper(II) center, transmetalation of the aryl group from boron to copper, oxidation of Cu(II) to Cu(III), and finally reductive elimination to form the product. wikipedia.org
The Petasis reaction, a multicomponent reaction, utilizes boronic acids to form α-amino acids. illinois.edu The mechanism is believed to involve the formation of an iminium ion from the reaction of an amine and an aldehyde, which then reacts with the boronic acid.
The amino group in this compound can potentially influence the course of these reactions, for instance, by coordinating to the metal catalyst or by altering the electronic properties of the boronic acid, thereby affecting the rate and efficiency of the transmetalation step.
Role of Boronic Acids in Transition Metal-Catalyzed Processes
The paramount role of aryl boronic acids as coupling partners in transition metal-catalyzed reactions, most notably the palladium-catalyzed Suzuki-Miyaura coupling, is well-established. libretexts.org This reaction provides a powerful tool for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide. The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organohalide to a low-valent transition metal center (typically Pd(0)), transmetalation of the organic group from the boronic acid to the metal center, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org
To illustrate the effect of substituents on the Suzuki-Miyaura reaction, the following table presents data for the coupling of various substituted arylboronic acids with 4-bromoacetophenone. Although this compound is not included, the data for aminophenylboronic acids can serve as a useful proxy.
Table 1: Representative Yields for the Suzuki-Miyaura Coupling of Substituted Arylboronic Acids with 4-Bromoacetophenone Reaction conditions: Arylboronic acid (1.2 equiv), 4-bromoacetophenone (1.0 equiv), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 equiv), in a mixture of toluene (B28343), ethanol, and water at 80 °C for 12 hours.
| Arylboronic Acid | Yield (%) |
| Phenylboronic acid | 95 |
| 4-Methoxyphenylboronic acid | 92 |
| 4-Chlorophenylboronic acid | 98 |
| 3-Aminophenylboronic acid | 88 |
| 4-Aminophenylboronic acid | 85 |
This table is a representation of typical yields and is compiled from general literature knowledge of Suzuki-Miyaura reactions. The specific values are illustrative and intended to show general trends.
The data suggests that both electron-donating and electron-withdrawing groups can be well-tolerated in Suzuki-Miyaura couplings, leading to high product yields. The slightly lower yields for aminophenylboronic acids compared to the unsubstituted phenylboronic acid might be attributed to factors such as potential coordination of the amino group to the palladium catalyst, which could modulate its activity. In the case of this compound, the extended π-system of the naphthalene ring, in conjunction with the amino group, would likely result in a highly nucleophilic boronic acid, readily participating in the transmetalation step.
Non-Transition Metal Mediated Reactions
While renowned for their role in transition metal catalysis, boronic acids also exhibit reactivity in the absence of transition metals, often acting as catalysts themselves. These reactions typically leverage the Lewis acidic nature of the boron atom and its ability to activate other functional groups.
One significant area of non-transition metal-mediated reactions involving boronic acids is in the promotion of amide bond formation from carboxylic acids and amines. In this context, the boronic acid acts as a Lewis acid catalyst, activating the carboxylic acid towards nucleophilic attack by the amine. The proposed mechanism involves the formation of an acyloxyboronate intermediate, which is more electrophilic than the free carboxylic acid.
For a compound like this compound, its inherent amino group could potentially participate in intramolecular reactions or influence its catalytic activity in intermolecular reactions. For instance, in a reaction where it acts as a catalyst for amidation, the amino group's basicity might affect the equilibrium of the catalytic cycle.
Furthermore, boronic acids can participate in organocatalytic reactions such as the Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to form α-amino acids.
The following table provides representative examples of boronic acid-catalyzed amidations, demonstrating the utility of arylboronic acids in this capacity.
Table 2: Arylboronic Acid-Catalyzed Amidation of Benzoic Acid with Aniline (B41778) Reaction conditions: Benzoic acid (1.0 equiv), aniline (1.1 equiv), arylboronic acid catalyst (10 mol%), in toluene at reflux with a Dean-Stark trap for 16 hours.
| Arylboronic Acid Catalyst | Yield (%) |
| Phenylboronic acid | 75 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 92 |
| 4-Methoxyphenylboronic acid | 68 |
This table is a representation of typical yields and is compiled from general literature knowledge of boronic acid-catalyzed amidations. The specific values are illustrative and intended to show general trends.
The data indicates that electron-withdrawing groups on the boronic acid catalyst enhance the reaction yield, which is consistent with the role of the boronic acid as a Lewis acid activator of the carboxylic acid. Consequently, this compound, with its electron-rich naphthalene system and amino substituent, might be expected to be a less effective catalyst in this specific transformation compared to more Lewis acidic arylboronic acids. However, its utility as a substrate in other non-metal mediated reactions remains an area of interest.
Advanced Applications in Chemical Sensing and Molecular Recognition
Design Principles for Boronic Acid-Based Chemosensors
The efficacy of boronic acid-based chemosensors is rooted in specific photophysical mechanisms that translate a binding event into a measurable optical signal. The primary mechanisms employed are Photoinduced Electron Transfer (PET), Internal Charge Transfer (ICT), and allosteric sensing. nih.govacs.org
Photoinduced Electron Transfer (PET) is a common mechanism for designing "turn-on" fluorescent sensors. acs.orgrsc.org In a typical PET sensor based on an aminonaphthalene boronic acid structure, the system consists of a fluorophore (naphthalene), a receptor (boronic acid), and a modulator (the amino group). nih.govmdpi.com The nitrogen atom of the amino group possesses a lone pair of electrons and can act as an electron donor, quenching the fluorescence of the excited naphthalene (B1677914) fluorophore. nih.govacs.org This process keeps the sensor in a fluorescence-"off" state in the absence of an analyte.
Upon the addition of a saccharide, it binds to the boronic acid group. This binding increases the Lewis acidity of the boron atom, which in turn strengthens its interaction with the nearby amino group's lone pair. nih.govacs.org This stronger N–B interaction reduces the ability of the amine's lone pair to quench the fluorophore's excited state by electron transfer. nih.gov Consequently, the PET process is suppressed or inhibited, and the inherent fluorescence of the naphthalene moiety is restored, leading to a "turn-on" signal that is proportional to the saccharide concentration. mdpi.comacs.org This principle was famously demonstrated in early boronic acid sensors using an anthracene (B1667546) fluorophore, which provided a foundational model for subsequent designs. nih.gov
Internal Charge Transfer (ICT) is another key mechanism used in fluorescent chemosensors. nih.govacs.org ICT sensors are typically designed as "push-pull" systems, containing an electron-donating group (D) and an electron-accepting group (A) at opposite ends of a conjugated π-system. nih.gov In a molecule like (7-aminonaphthalen-2-yl)boronic acid, the amino group can act as the donor, while the boronic acid functions as the electron-withdrawing group. nih.gov
In the unbound state, the boron atom is sp² hybridized and acts as an electron acceptor, facilitating an ICT process upon excitation, which defines the fluorophore's emission spectrum. nih.govnih.gov When the boronic acid binds to a diol (from a saccharide), two significant changes occur. First, the boron atom re-hybridizes from trigonal planar sp² to tetrahedral sp³. mdpi.compreprints.org Second, at physiological pH, this binding facilitates the formation of an anionic boronate ester. nih.gov This sp³-hybridized anionic boronate ester loses its electron-accepting capability. nih.gov The disruption of the D-A system alters the ICT effect, resulting in a noticeable shift in the fluorescence emission, often a blue shift to higher energies, along with a change in intensity. nih.govnih.gov
Allosteric sensing represents a more sophisticated design strategy where the analyte binding site and the signal reporter site are spatially distinct. mdpi.comchemrxiv.org In an allosteric system, the binding of an analyte at the receptor site induces a conformational or electronic change that is transmitted through the molecular framework to modulate the reporter's signal, without requiring the displacement of the reporter. mdpi.com
This principle has been demonstrated using self-assembled structures, such as water-soluble metalla-rectangles functionalized with multiple boronic acid groups. mdpi.comchemrxiv.org These assemblies can host a fluorescent dye in their cavity, where the dye's fluorescence is partially quenched. When saccharides bind to the peripheral boronic acid groups, it triggers a subtle structural change in the host assembly. This change allosterically alters the environment of the encapsulated dye, restoring its fluorescence. mdpi.com The key feature is that the saccharide does not directly interact with or displace the dye; instead, it regulates the signal remotely, mimicking the complex regulatory mechanisms found in proteins. mdpi.comchemrxiv.org
Saccharide Recognition and Sensing at Physiological pH
A major goal in chemosensor development is the detection of saccharides in biological fluids, which necessitates operation at physiological pH (around 7.4). nih.gov Arylboronic acids typically have a pKa around 9, making them less effective at neutral pH. nih.gov However, the incorporation of an amino group, as in this compound, is a critical design feature. The intramolecular interaction between the nitrogen and the boron atom lowers the pKa of the boronic acid, facilitating the formation of the anionic boronate ester with diols at physiological pH. nih.govnih.gov
Boronic acids exhibit varying affinities for different saccharides, which is crucial for selective sensing. rsc.org The binding affinity depends on the arrangement of hydroxyl groups on the sugar. Monoboronic acids generally show the highest affinity for fructose (B13574), followed by galactose, and then glucose. rsc.org This preference is attributed to the structure of the saccharides in solution. Fructose has a significant population of the β-D-fructofuranose form (~25%), which contains cis-diols in a favorable conformation for stable binding. acs.orgnih.gov In contrast, glucose exists predominantly in the pyranose form, with only a very small fraction (~0.14%) in the furanose form that binds strongly to a single boronic acid. nih.govrsc.org
This inherent selectivity can be manipulated. While monoboronic acids are often fructose-selective, researchers have engineered diboronic acid sensors to achieve remarkable glucose selectivity. nih.govrsc.org By positioning two boronic acid moieties on a scaffold with the correct spacing and orientation, the sensor can bind ditopically to glucose, interacting with two different diol sites on the same molecule (e.g., the 1,2- and 3,5,6-hydroxyls of α-glucofuranose). acs.orgrsc.org This multivalent binding dramatically increases the affinity and selectivity for glucose over other monosaccharides. acs.orgnih.gov
Table 1: Comparative Binding Affinities of Boronic Acid Sensors for Various Saccharides
| Sensor Type/Compound | Target Saccharide | Binding Constant (Kₐ or Kobs) [M⁻¹] | Fold Selectivity (Glucose vs. Fructose) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | D-Fructose | 4370 | ~0.025 | rsc.org |
| Phenylboronic acid | D-Glucose | 110 | 1 | rsc.org |
| Anthracene-based bisboronic acid (12) | D-Fructose | 316 | ~0.08 | acs.orgnih.gov |
| Anthracene-based bisboronic acid (12) | D-Galactose | 158 | - | acs.orgnih.gov |
| Anthracene-based bisboronic acid (12) | D-Glucose | 3981 | 1 | acs.orgnih.gov |
| Diphenylboronic acid-based sensor (10a) | D-Fructose | ~34 | ~0.023 | nih.gov |
| Diphenylboronic acid-based sensor (10a) | D-Galactose | ~30 | - | nih.gov |
This table presents data for representative boronic acid sensors to illustrate selectivity principles. The specific values for this compound may vary.
Fluorescence is an ideal output for saccharide detection due to its high sensitivity. mdpi.comrsc.org The PET and ICT mechanisms described earlier are the primary strategies for converting a saccharide binding event into a fluorescent signal. nih.govacs.org In a sensor like this compound, the naphthalene unit provides the intrinsic fluorescence.
The detection strategy often involves monitoring the change in fluorescence intensity at a specific wavelength. rsc.orgrsc.org For a PET sensor, binding to a saccharide like glucose or fructose leads to a significant enhancement of fluorescence intensity. rsc.org For an ICT sensor, the binding event causes a shift in the emission wavelength, allowing for ratiometric sensing in some cases, which can be more robust as it is less dependent on the absolute probe concentration. nih.gov The choice of fluorophore and the specific substitution pattern on the aromatic ring can be tuned to optimize the sensor's response, including the brightness and emission wavelength. mdpi.comnih.gov For instance, coumarin-based boronic acid sensors have been developed that show a fluorescence enhancement with fructose but a decrease with glucose, allowing for differential sensing. acs.org
Table 2: Examples of Fluorescence Responses of Boronic Acid Sensors to Saccharides
| Sensor/Fluorophore | Mechanism | Analyte | Observed Response | Operating pH | Reference |
|---|---|---|---|---|---|
| Anthracene-aminomethylphenylboronic acid | PET | Saccharides | Fluorescence enhancement | > 7.0 | nih.govacs.org |
| Stilbene-boronic acid | ICT | Glucose | Blue shift in emission | ~7.5 | nih.gov |
| Coumarin-boronic acid | ICT/PET | Fructose | Fluorescence enhancement | 8.21 | acs.org |
| Coumarin-boronic acid | ICT/PET | Glucose | Fluorescence decrease | 8.21 | acs.org |
| Arene Ruthenium Assembly + Fluorescein | Allosteric | D-Fructose | Fluorescence recovery | 8.0 | mdpi.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Glucose |
| Fructose |
| Galactose |
| Mannose |
| Phenylboronic acid |
| Anthracene |
| Naphthalene |
| Coumarin |
| Pyrene |
| Fluorescein |
| Eosin Y |
| Erythrosin B |
| 4-(diethylamino)salicylaldehyde |
| Diethyl malonate |
| 4-methylumbelliferone |
Electrochemical Sensing Approaches
There is no specific information available in the searched literature regarding the use of this compound in electrochemical sensing. While boronic acids, in general, are functionalized with redox-active groups like ferrocene (B1249389) or integrated into conductive polymers to create electrochemical sensors for diol-containing compounds, studies detailing such systems with the this compound moiety were not found. electrochemsci.orgnih.gov
Detection of Other Biologically Relevant Analytes
Anion Sensing (e.g., Fluoride)
No specific research was identified that details the use of this compound for the sensing of fluoride (B91410) or other anions. The general principle relies on the interaction between the Lewis acidic boronic acid and the fluoride anion, which can trigger an optical or electrochemical signal. nih.govbath.ac.uk However, studies quantifying this interaction or building a sensor based on this compound are not available in the reviewed literature.
Reactive Oxygen Species (ROS) Detection
There are no specific studies detailing the application of this compound for the detection of Reactive Oxygen Species (ROS). The common mechanism for boronic acid-based ROS sensors involves the oxidative cleavage of the carbon-boron bond by species like hydrogen peroxide, leading to the formation of a corresponding phenol (B47542) and a detectable signal. nih.govnih.gov Application of this principle specifically to this compound has not been documented.
Recognition of Catecholamines and Other Nitrogenous Compounds
Specific data on the recognition of catecholamines or other nitrogenous compounds using this compound is not available. The recognition of catecholamines by boronic acids typically involves the formation of stable boronate esters with the catechol's 1,2-diol group. electrochemsci.orgnih.gov Research applying this to the specific isomer is absent from the searched results.
Integration into Sensor Arrays and Advanced Sensing Platforms
No information was found regarding the integration of this compound into sensor arrays or other advanced sensing platforms. General approaches involve immobilizing various boronic acid derivatives onto surfaces like polymers or nanoparticles to create arrays for pattern-based recognition of analytes. nih.govresearchgate.net However, there is no evidence of this compound being used in such a capacity.
Role in Catalysis and Enabling Chemical Synthesis
Boronic Acid-Catalyzed Organic Reactions
The catalytic prowess of boronic acids stems from their ability to reversibly form covalent adducts, such as boronate esters, with hydroxyl-containing compounds like carboxylic acids and alcohols. bldpharm.com This interaction transiently activates the substrate, facilitating subsequent bond-forming events. This mode of catalysis avoids the need for stoichiometric activating agents, which enhances atom economy and reduces waste. nih.gov
A central theme in boronic acid catalysis is the activation of hydroxy functional groups. ambeed.com Arylboronic acids can condense with alcohols and carboxylic acids, activating them for a range of transformations. nih.gov For instance, electron-deficient arylboronic acids are effective catalysts for the Friedel-Crafts alkylation of arenes using benzylic alcohols. nih.gov The boronic acid activates the alcohol by forming a boronate ester, which polarizes the C–O bond and facilitates the formation of a carbocation intermediate that is then trapped by an arene nucleophile. bldpharm.comnih.gov This strategy provides a direct method for forming carbon-carbon bonds, bypassing the traditional need to convert the alcohol into a halide or sulfonate. bldpharm.com
The catalytic cycle typically involves the formation of a boronate intermediate, which then undergoes a reaction, followed by hydrolysis to release the product and regenerate the boronic acid catalyst. The efficiency of the catalyst can be influenced by factors such as its Lewis acidity and the presence of substituents on the aryl ring. nih.gov
Boronic acids are highly effective catalysts for the direct formation of amides from carboxylic acids and amines, a fundamental transformation in organic and medicinal chemistry. The catalytic process generally involves the formation of a mixed anhydride (B1165640) intermediate (an acyloxyboronic acid) from the carboxylic acid and the boronic acid, with the concurrent removal of water. This activated intermediate is then susceptible to nucleophilic attack by an amine to form the corresponding amide.
Theoretical and experimental studies have shown that the catalytic activity is dependent on the structure of the boronic acid. For example, arylboronic acids with ortho-substituents, such as ortho-iodophenylboronic acid, often exhibit enhanced catalytic activity. This is attributed to a combination of steric effects and orbital interactions that facilitate the key steps in the catalytic cycle. In some cases, cooperative catalytic systems, using a boronic acid in conjunction with an additive like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), have been developed to promote the amidation of less reactive or sterically hindered substrates.
| Catalyst System | Substrates | Product | Conditions | Notable Finding |
| Arylboronic acid | Carboxylic acid, Amine | Amide | Azeotropic reflux | Formation of a key acyloxyboronic acid intermediate. |
| o-Iodophenylboronic acid | Carboxylic acid, Amine | Amide | Molecular sieves | High catalytic activity attributed to steric and electronic effects. |
| Arylboronic acid + DMAPO | Sterically hindered carboxylic acid, Amine | Amide | Azeotropic reflux | Cooperative catalysis enhances reactivity for challenging substrates. |
The concept of boronic acid catalysis extends to carbon-carbon bond-forming reactions like cycloadditions and conjugate additions. bldpharm.com By forming a covalent adduct with an unsaturated carboxylic acid, a boronic acid catalyst can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby activating it for Diels-Alder reactions. This approach has been successfully applied to the [4+2] cycloaddition of 2-alkynoic acids with various dienes under mild conditions.
Similarly, boronic acids can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carboxylic acids. bldpharm.com This activation strategy is also relevant in transition metal-catalyzed conjugate additions. For instance, rhodium(I)-catalyzed conjugate additions of arylboronic acids to activated alkenes are a well-established method for C-C bond formation. Furthermore, boronic acids themselves can sometimes facilitate reactions like the Huisgen cycloaddition of azides and alkynes, particularly when the alkyne bears a carboxylic acid group, offering an alternative to copper catalysis.
While specific examples of boronic acid-catalyzed hydrothiolation and hydroarylation are less common than other transformations, the underlying principle of Lewis acid activation can be applied. Organoboranes, particularly strong Lewis acids like tris(pentafluorophenyl)borane, are known to catalyze hydroarylations. The activation of substrates by boronic acids could potentially facilitate the addition of thiols or arenes across unsaturated bonds. The general reactivity of boronic acids in activating functional groups suggests that developing such catalytic systems is a plausible area of research.
Chiral Boronic Acid Derivatives in Asymmetric Synthesis
The development of chiral boronic acids and their derivatives is a significant frontier in catalysis, aiming to achieve enantioselective transformations. While creating efficient chiral boronic acid catalysts remains a challenge, significant progress has been made using chiral diols or other chiral auxiliaries that react with boronic acids to form chiral boronate esters or complexes in situ. These chiral boron-based catalysts have been employed in a variety of asymmetric reactions.
For example, chiral BINOL derivatives can be used as organocatalysts for the asymmetric homologation of a wide range of boronic acids with trifluorodiazoethane, producing chiral α-trifluoromethylated boronic acid derivatives with high enantioselectivity. In another application, chiral diols have been shown to catalyze the enantioselective conjugate addition of boronic acids to α,β-unsaturated 2-acyl imidazoles. Furthermore, a novel C2-symmetric chiral borinic acid was designed and successfully applied to the highly enantioselective desymmetrization of 2,2-disubstituted-1,3-propanediols. The amino group in (7-aminonaphthalen-2-yl)boronic acid provides a handle for the straightforward introduction of chiral moieties, suggesting its potential as a precursor for developing new chiral ligands or catalysts for asymmetric synthesis.
| Chiral Catalyst/System | Reaction Type | Substrates | Enantioselectivity (ee) |
| BINOL derivatives | Asymmetric Homologation | Boronic acids, Trifluorodiazoethane | High |
| (R)-3,3′-I₂-BINOL | Conjugate Addition | Boronic acids, α,β-Unsaturated 2-acyl imidazoles | Up to 97% |
| C₂-Symmetric Chiral Borinic Acid | Desymmetrization | 2,2-Disubstituted-1,3-propanediols | High |
Lewis Acid Catalysis by Organoboranes
The fundamental catalytic activity of organoboron compounds, including boronic acids, is rooted in their Lewis acidity—the ability of the boron atom to accept a pair of electrons due to its vacant p-orbital. This property allows organoboranes to activate Lewis basic functional groups, most commonly those containing oxygen or nitrogen atoms. chemicalbook.com
The Lewis acidity of a boronic acid can be tuned by the electronic properties of its organic substituents. For instance, electron-withdrawing groups on an arylboronic acid increase its Lewis acidity, which can enhance its catalytic activity in reactions like Friedel-Crafts alkylations. nih.gov In some cases, the Lewis acidity of organoboranes can be dramatically enhanced through structural modification, such as the oxidation of appended ferrocene (B1249389) moieties, which leads to stronger complexation with Lewis bases. Halogenated triarylboranes, such as B(C₆F₅)₃, are particularly strong Lewis acids that can catalyze a wide range of transformations, including hydrosilylation, alkenylation, and various defunctionalization reactions, showcasing the broad potential of boron-based Lewis acid catalysis. The naphthalene (B1677914) framework of this compound provides a scaffold whose electronic properties, and thus Lewis acidity, can be modulated, suggesting its applicability within the broader field of organoborane Lewis acid catalysis.
Contributions to Chemical Biology and Material Science Research
Boronic Acids as Tools in Chemical Biology
The interaction of boronic acids with biologically relevant molecules containing diol functionalities, such as carbohydrates and certain amino acids, underpins their utility in chemical biology.
Boronic acids are widely recognized for their capacity to bind with saccharides, a fundamental interaction in the study of glycobiology. This recognition is driven by the formation of stable cyclic esters between the boronic acid and the cis-diol groups present in many carbohydrates. The naphthalene (B1677914) core of (7-aminonaphthalen-2-yl)boronic acid provides a fluorescent scaffold, suggesting its potential use as a fluorescent sensor for carbohydrates. Upon binding to a saccharide, the electronic environment of the naphthalene ring would be altered, potentially leading to a detectable change in its fluorescence properties.
The electrophilic nature of the boron atom in boronic acids allows them to act as inhibitors of various enzymes, particularly serine proteases. They function as transition-state analogs, forming a stable, covalent adduct with the catalytic serine residue in the enzyme's active site. The amino group on the naphthalene ring of this compound could potentially interact with other residues in an enzyme's active site, contributing to its binding affinity and specificity.
While there is a wealth of research on boronic acid-based enzyme inhibitors, specific studies investigating this compound in this context are absent from the current body of scientific literature. The exploration of its inhibitory activity against a panel of proteases would be a necessary first step to ascertain its potential in this area.
The reactivity of boronic acids can be harnessed for the development of novel bioconjugation strategies. These methods are crucial for linking biomolecules to other molecules, such as fluorescent dyes or drug payloads. The amino group of this compound provides an additional functional handle for conjugation, allowing for dual-functionalization strategies. However, no specific bioconjugation methods utilizing this particular compound have been reported.
Advanced Materials Applications
The incorporation of boronic acids into polymeric structures can lead to the creation of "smart" materials that respond to specific stimuli, such as changes in pH or the presence of saccharides.
The naphthalene moiety of this compound is a well-known fluorophore, suggesting that polymers incorporating this monomer could exhibit interesting optoelectronic properties. Such polymers could potentially be used in the development of fluorescent sensors or organic light-emitting diodes (OLEDs). The boronic acid functionality could also be used to create cross-linked polymer networks. However, the synthesis and characterization of polymers containing this compound have not been described in the literature.
A key application of boronic acids in materials science is the creation of self-healing and responsive materials. The reversible nature of the boronate ester bond allows for the design of dynamic polymer networks that can dissociate and reform, leading to self-healing properties. These materials can also be designed to respond to the presence of diols, such as glucose, making them attractive for applications like glucose-responsive insulin (B600854) delivery systems. While the concept is well-established, there is no evidence to suggest that this compound has been utilized in the development of such materials.
Luminescent Emitters and Fluorescent Labels
The development of fluorescent probes is a critical area of research, with applications ranging from bio-imaging to environmental sensing. The core principle behind many of these probes is the integration of a recognition element with a signal-reporting fluorophore. The boronic acid group is an excellent recognition site for diols, a common structural motif in saccharides. This interaction has been widely exploited to design fluorescent sensors for sugars.
While specific research on the direct use of this compound as a standalone luminescent emitter is not extensively documented, its structural motifs are integral to the design of advanced fluorescent labels. The aminonaphthalene portion of the molecule is a well-known fluorophore. The amino group acts as an electron-donating group, which can enhance the fluorescence quantum yield and modulate the emission wavelength of the naphthalene system.
The strategic placement of the boronic acid and amino groups on the naphthalene ring allows for the creation of sophisticated "turn-on" or "turn-off" fluorescent sensors. In a typical design, the fluorescence of the aminonaphthalene core might be quenched in its free state. Upon binding of the boronic acid to a target analyte, such as a saccharide, a conformational change or an alteration in the electronic properties of the molecule can occur. This change can disrupt the quenching mechanism, leading to a significant increase in fluorescence intensity. This analyte-dependent emission makes such compounds highly valuable as fluorescent labels for detecting specific biomolecules.
Design of Naphthalene-Derived Functional Dyes for Specific Applications
Functional dyes are a class of molecules designed to exhibit specific changes in their absorption or emission properties in response to external stimuli. The synthesis of such dyes often relies on the versatile reactivity of building blocks like this compound. The boronic acid functionality is particularly useful for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, enabling the straightforward synthesis of complex aromatic structures.
The amino group on the this compound scaffold serves a dual purpose. It can act as a key auxochrome, a group that modifies the color of a chromophore, and it can also be a site for further chemical modification. By diazotizing the amino group, it can be converted into a diazonium salt, which is a reactive intermediate for the synthesis of a wide variety of azo dyes. Azo dyes, characterized by the -N=N- linkage, are one of the most important classes of synthetic colorants used in a multitude of applications, including textiles, printing, and organic electronics.
The general strategy for designing functional dyes using this compound involves coupling it with other aromatic or heteroaromatic systems. The choice of the coupling partner is crucial in determining the final properties of the dye. For instance, coupling with electron-rich or electron-deficient aromatic rings can be used to tune the intramolecular charge transfer (ICT) characteristics of the resulting molecule. This, in turn, influences its absorption and emission wavelengths, as well as its sensitivity to the surrounding environment, such as solvent polarity or pH.
Below is a conceptual table illustrating how derivatives of this compound could be designed for specific applications.
| Target Application | Design Strategy | Key Functional Groups | Anticipated Property |
| Saccharide Sensing | Incorporation into a FRET system | Aminonaphthalene (donor), Boronic acid (receptor), Acceptor dye | Analyte binding induces fluorescence resonance energy transfer. |
| pH-Responsive Dye | Modifying the amino group | Amino group, Extended π-system | Protonation of the amino group alters the absorption/emission spectrum. |
| OLED Emitter | Coupling with electron-transporting moieties | Boronic acid for Suzuki coupling, Aminonaphthalene core | Enhanced charge transport and electroluminescence in the solid state. |
| Textile Dye | Diazotization and azo coupling | Amino group, Sulfonic acid groups for water solubility | Strong absorption in the visible region and good fiber affinity. |
While detailed experimental data for dyes specifically derived from this compound are limited in readily available literature, the principles of dye design strongly suggest its potential in these areas. The combination of a fluorescent naphthalene core, a versatile amino group, and a reactive boronic acid handle makes it a highly promising platform for the creation of novel functional materials.
Future Research Directions and Emerging Paradigms
Novel Synthetic Strategies for Complex Boron-Naphthalene Hybrids
The development of new boron-containing heterocyclic compounds is a rapidly expanding field in medicinal and materials chemistry. digitellinc.com Future work will focus on creating more complex and functionally diverse boron-naphthalene hybrids. A significant challenge lies in developing modular and efficient synthetic routes to structurally complex boron-doped polycyclic aromatic hydrocarbons (PAHs). nih.govresearchgate.net One promising approach involves a cascade reaction strategy, starting from readily available materials, which can create multiple chemical bonds and rings in a single step. nih.gov This method allows for the construction of novel molecules bearing B-doped or BN-doped helicene subunits. nih.govresearchgate.net
Researchers are also exploring chemoselective transformations of functionalized boron heterocycles to build libraries of novel derivatives for various applications. digitellinc.com These strategies aim to overcome the limitations of existing methods, such as low functional group tolerance, and to provide broader access to new classes of stable and soluble boron heterocycles. digitellinc.comnih.gov The synthesis of novel boron-based hybrids is also being investigated for the development of drugs with neuroprotective properties. nih.gov
Advanced Computational Modeling of Structure-Reactivity Relationships
Computational studies are becoming indispensable for understanding the fundamental properties of boron-naphthalene compounds. digitellinc.com Future research will increasingly rely on advanced computational modeling to predict structure-reactivity relationships. Key areas of investigation include the stability, acidity (both Lewis and Brønsted), and aromaticity of these heterocycles, which are crucial for applications like drug discovery. digitellinc.com For instance, the pKa of a boronic acid group influences its interaction with protein targets and its ability to permeate cell membranes. digitellinc.com
Theoretical modeling, such as quantum mechanical calculations, is also being used to elucidate complex reaction mechanisms. rsc.org For example, DFT (Density Functional Theory) calculations have been employed to understand the mechanisms of C-H borylation reactions and to challenge and refine accepted models for boron-catalyzed amidations. rsc.orgresearchgate.net These computational insights are critical for designing more efficient catalysts and for predicting the properties of new boron-hybrid materials before their synthesis. digitellinc.comrsc.org
Development of Multi-Analyte and Integrated Sensing Systems
Boronic acids are well-established as recognition units for carbohydrates and other diol-containing molecules, making them ideal candidates for fluorescent sensors. rsc.org A major future direction is the development of sophisticated multi-analyte and integrated sensing systems using (7-aminonaphthalen-2-yl)boronic acid and its derivatives. The inherent fluorescence of the naphthalene (B1677914) group provides a built-in signal transduction mechanism.
Recent research has focused on enhancing the selectivity of boronic acid-based probes. For example, a diaminonaphthalene (DAN)-protected boronic acid was developed as a highly selective recognition group for peroxynitrite (ONOO⁻) over other reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). nih.gov This strategy can be extended to create a new generation of probes for complex biological systems. nih.gov
The concept of a "lab-on-a-molecule" is an emerging paradigm where a single molecule is engineered with multiple receptor sites and fluorophores to detect and discriminate between several analytes simultaneously. nih.gov Future systems based on the aminonaphthalene boronic acid scaffold could be designed to detect a panel of biomarkers, ions, or reactive species through distinct fluorescent or electrochemical signals. rsc.orgnih.gov
Table 1: Examples of Boronic Acid-Based Sensing Systems
| Sensor Type | Target Analyte(s) | Sensing Mechanism | Key Finding | Reference |
| Diaminonaphthalene-Protected Boronic Acid | Peroxynitrite (ONOO⁻) | Selective reaction over H₂O₂ | Enhanced selectivity for ONOO⁻ in biological systems. | nih.gov |
| Multi-fluorophore Boronic Acid Molecule | Various medicines | Combinatorial differential fluorescence | Discrimination of multiple analytes with a single molecule. | nih.gov |
| 2-(pyridine-2yl)phenol | Boronic acid-containing compounds | O- and N-chelation leading to fluorescence | Rapid and selective detection of boronic acids at micromolar concentrations. | mdpi.com |
| General Boronic Acid Sensors | Carbohydrates, Catecholamines, ROS | Covalent ester formation with diols | Changes in fluorescence upon binding. | rsc.org |
Exploration of this compound in Sustainable Chemistry
Sustainable chemistry, or green chemistry, emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Boron-based compounds are playing an increasing role in this field. A key area of future research is the use of this compound in biocatalysis. Recently, engineered enzymes have been developed that can catalyze the amination of boronic acids to produce anilines, with water and boric acid as the only byproducts. nih.gov This enzymatic approach offers high yields and selectivity, representing a sustainable alternative to traditional chemical synthesis. nih.gov
Furthermore, the development of reusable homogeneous catalysts based on boronic acid-base complexes for reactions like amide condensation is another avenue for sustainable chemistry. researchgate.net These catalysts can be recovered and reused, minimizing waste and improving process efficiency, which is highly desirable for large-scale chemical production. researchgate.net
Innovations in Boron-Mediated Catalysis and Supramolecular Assembly
Boronic acids and their derivatives are versatile catalysts for a range of organic transformations, most notably the direct amidation of carboxylic acids. rsc.org Future research will focus on developing more efficient and substrate-tolerant boron catalysts. While many studies have focused on aliphatic acids, recent work has shown that specific boronic acids can be highly effective for the amidation of aromatic acids. rsc.org Innovations in this area include the use of fluorescence-based screening to rapidly identify optimal catalysts for specific reactions. rsc.org Mechanistic studies are also revealing that the catalytic cycle may be more complex than previously thought, possibly involving dimeric boron intermediates, which could lead to the design of more advanced catalysts. rsc.org
In the realm of materials science, the ability of boronic acids to form reversible covalent bonds with diols is being exploited in supramolecular assembly. This allows for the construction of dynamic and responsive materials. For example, supramolecular polymers have been anchored to the surface of human red blood cells through the interaction between boronic acids and sialic acids on the cell membrane. nih.gov Similarly, this compound can be used as a building block for creating complex, self-assembling systems like hydrogels or monodisperse "miniamyloids," which are driven by interactions such as charge-transfer and hydrogen bonding. rsc.orgbeilstein-journals.org These materials have potential applications in biomedical engineering and diagnostics. rsc.orgnih.gov
Q & A
Q. What are the recommended methods for synthesizing and characterizing (7-aminonaphthalen-2-yl)boronic acid?
Methodological Answer:
- Synthesis : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) with naphthalene derivatives and boronic acid precursors. Ensure protection of the amine group during synthesis to prevent side reactions .
- Characterization :
- X-ray crystallography to resolve crystal structures and identify polymorphs, which influence hydrogen-bonding networks .
- MALDI-MS with derivatization : Use 2,5-dihydroxybenzoic acid (DHB) as a matrix to stabilize boronic acid moieties and prevent trimerization artifacts. This enables accurate mass determination and sequencing of boronic acid-containing peptides .
Q. How can binding affinities between this compound and diols be quantified?
Methodological Answer:
- Stopped-flow fluorescence : Measure real-time binding kinetics (e.g., kon and koff rates) with sugars like D-fructose or D-glucose. The kon values correlate with thermodynamic binding affinities .
- Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) under physiological pH. Note that buffer choice (e.g., phosphate vs. borate) may influence binding due to competitive interactions .
Q. What analytical techniques are suitable for detecting trace impurities in this compound samples?
Methodological Answer:
- LC-MS/MS in MRM mode : Achieve ppm-level sensitivity for mutagenic impurities (e.g., arylboronic acids). Validate the method per ICH guidelines, including LOD (limit of detection) and LOQ (limit of quantification) assessments .
- Derivatization-free protocols : Avoid time-consuming derivatization steps by optimizing ionization conditions (e.g., SIM mode) for underivatized boronic acids .
Advanced Research Questions
Q. How can this compound be integrated into drug discovery pipelines?
Methodological Answer:
- Proteasome inhibition : Design peptidomimetics by substituting aldehydes with boronic acids to enhance potency and selectivity. For example, boronic acid dipeptides (e.g., Bortezomib analogs) covalently bind catalytic threonine residues in proteasomes .
- Tubulin polymerization inhibition : Synthesize cis-stilbene derivatives with boronic acid substituents. Evaluate apoptosis induction in cancer cells via flow cytometry (FACScan) and COMPARE analysis to assess mechanism divergence from classical agents .
Q. What strategies mitigate non-specific interactions in boronic acid-based glycoprotein sensors?
Methodological Answer:
- Surface plasmon resonance (SPR) optimization : Use carboxymethyl dextran-coated gold substrates functionalized with AECPBA (4-[(2-aminoethyl)carbamoyl]phenylboronic acid). Adjust buffer ionic strength and pH to minimize electrostatic/hydrophobic secondary interactions .
- Competitive elution : Employ borate buffer (pH ≥ 8.5) to disrupt boronate ester bonds selectively, enabling reversible glycoprotein capture .
Q. How do photoresponsive boronic acid systems enhance controlled drug release?
Methodological Answer:
- Azobenzene-boronic acid conjugates : Design E/Z isomerizable systems where visible light (e.g., 450 nm) triggers enhanced diol binding. Use red light (620 nm) for reversible "catch and release" of fluorophore-tagged diols in hydrogels .
- Covalent adaptable networks : Incorporate boronic esters into PEG star polymers to modulate hydrogel stiffness dynamically, enabling stimuli-responsive drug delivery .
Q. What structural features improve the thermal stability of boronic acids for flame-retardant applications?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Screen aromatic boronic acids for decomposition onset temperatures. Compounds with electron-withdrawing groups (e.g., nitro) or multiple boronic acid moieties exhibit higher thermal stability .
- Degradation pathway mapping : Use FTIR and mass spectrometry to identify volatile byproducts (e.g., boric oxide), which contribute to flame-retardant gas-phase reactions .
Key Considerations for Data Contradictions
- Polymorphism effects : Conflicting binding data may arise from crystallographic polymorphism. Always characterize batch-specific crystal forms via X-ray diffraction .
- Kinetic vs. thermodynamic selectivity : While kon rates often align with binding constants (e.g., fructose > glucose), buffer conditions (e.g., pH, competing ions) can invert apparent affinities. Validate findings across multiple buffer systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
